
6-Methoxy-5-(trifluoromethoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-(trifluoromethoxy)-1H-indole: is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of organometallic reagents such as organolithiums or organomagnesiums to introduce these substituents . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Methoxy-5-(trifluoromethoxy)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of methoxy and trifluoromethoxy groups on biological activity. It may serve as a model compound for understanding the interactions of indole derivatives with biological targets.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
5-Trifluoromethoxy-1H-indole: Lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-5-(trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of trifluoromethoxy, leading to variations in its chemical behavior.
Uniqueness: The presence of both methoxy and trifluoromethoxy groups in 6-Methoxy-5-(trifluoromethoxy)-1H-indole makes it unique among indole derivatives
Eigenschaften
Molekularformel |
C10H8F3NO2 |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
6-methoxy-5-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C10H8F3NO2/c1-15-8-5-7-6(2-3-14-7)4-9(8)16-10(11,12)13/h2-5,14H,1H3 |
InChI-Schlüssel |
KTMFTFJCUYMCOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CNC2=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


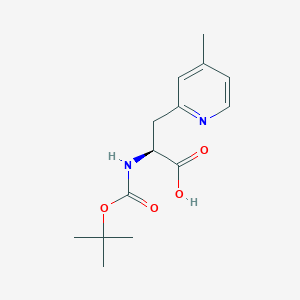
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
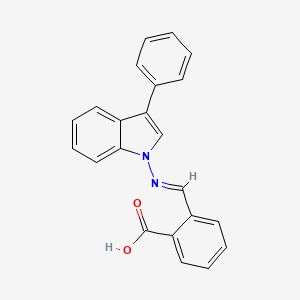
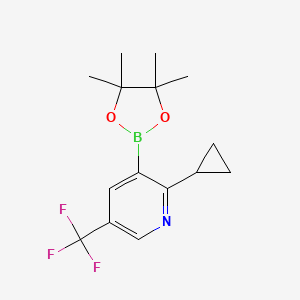
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)


![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)

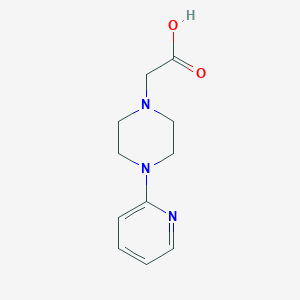

![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)
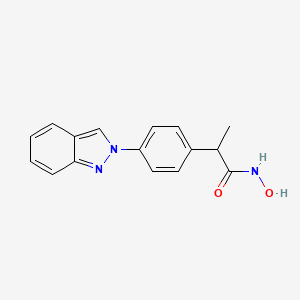
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
